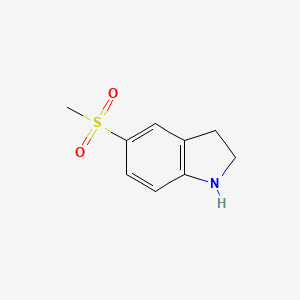

5-(Methylsulfonyl)indoline

Description

Overview of Indoline (B122111) Derivatives in Drug Discovery

The indole (B1671886) scaffold, from which indoline is derived, is a fundamental building block in numerous natural products and synthetic drugs. researchgate.netmdpi.com This versatile structure is found in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and a variety of alkaloids with potent physiological effects. mdpi.compcbiochemres.com The inherent biological relevance of the indole nucleus has spurred extensive research into its derivatives, leading to the development of a multitude of compounds with a broad spectrum of pharmacological activities. bohrium.comijpsr.com

Indoline derivatives have demonstrated remarkable versatility in drug discovery, exhibiting a wide range of biological effects. These include:

Anticancer: Indole-based compounds, such as the vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine, are well-established anticancer agents that function by inhibiting tubulin polymerization. mdpi.com

Anti-inflammatory: Many indole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). jetir.orgajchem-b.com

Antimicrobial: The indoline scaffold has been incorporated into molecules with antibacterial and antifungal activities. pcbiochemres.comnrfhh.com

Antiviral: Certain indole derivatives have shown promise in combating viral infections. researchgate.netpcbiochemres.com

Neuroprotective: The structural similarity of indoline to key neurotransmitters has led to the exploration of its derivatives for neurological disorders. bohrium.com

The ability of the indoline ring to be substituted at various positions allows for the fine-tuning of its pharmacological profile, enabling chemists to design molecules with enhanced potency and selectivity for specific biological targets. jetir.orgmdpi.com This structural adaptability has solidified the indoline scaffold as a "privileged structure" in medicinal chemistry. mdpi.com

Significance of the 5-(Methylsulfonyl)indoline Motif in Pharmaceutical Research

Within the broad family of indoline derivatives, the this compound motif has garnered significant attention in recent pharmaceutical research. This specific structural element incorporates a methylsulfonyl (-SO2CH3) group at the 5-position of the indoline ring. The introduction of this group can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

The methylsulfonyl group is a key pharmacophore found in several successful drugs, such as the selective COX-2 inhibitor celecoxib. omicsonline.org Its inclusion in the indoline scaffold is often a deliberate design strategy to enhance a compound's activity and selectivity. For instance, studies have shown that the methylsulfonyl group at the para position of a phenyl ring attached to an indole core can orient the molecule favorably within the active site of the COX-2 enzyme. mdpi.com

The this compound moiety has been incorporated into a variety of experimental compounds with diverse therapeutic aims, including:

Selective COX-2 Inhibitors: A series of 2-(4-(methylsulfonyl)phenyl) indole derivatives were designed as analogs of indomethacin (B1671933) with the goal of achieving greater COX-2 selectivity and, consequently, a better safety profile. japsonline.com

Anti-tubercular Agents: Novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives have been synthesized and evaluated for their potential as anti-tubercular agents, showing promising activity against Mycobacterium tuberculosis. researchgate.net

Multi-target-directed Ligands for Alzheimer's Disease: Researchers have designed and synthesized N-methylsulfonyl indole derivatives as multi-target agents for Alzheimer's disease, aiming to inhibit acetylcholinesterase and address neuro-inflammation. nih.gov

The strategic placement of the methylsulfonyl group on the indoline ring highlights a rational approach to drug design, where specific functional groups are utilized to optimize the pharmacological properties of a lead compound. The continued exploration of this compound and its derivatives holds significant promise for the development of new and improved therapies for a range of human diseases.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYOHQMIBTVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371152 | |

| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-92-7 | |

| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 387350-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 5 Methylsulfonyl Indoline Derivatives

General Synthetic Approaches to Indoline (B122111) and Indole (B1671886) Structures

The construction of the core indoline and indole ring systems is a foundational aspect of organic synthesis, with numerous methods developed over the years. nih.govwikipedia.org Indole, a benzopyrrole, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. bhu.ac.in The indoline structure is a reduced form of indole. bhu.ac.in

Key general strategies for synthesizing these scaffolds include:

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this remains one of the most widely used methods. It involves the acid-catalyzed cyclization of arylhydrazones, which are typically formed from the reaction of an arylhydrazine with an aldehyde or ketone. bhu.ac.inwikipedia.orgthermofisher.com

Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in

Reissert Synthesis: A multi-step process that begins with the condensation of o-nitrotoluene and diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ethyl ester, which is then reductively cyclized to yield the indole-2-carboxylic acid. bhu.ac.in

Modern Catalytic Methods: Contemporary approaches often utilize transition metal catalysis. For instance, copper-catalyzed three-component coupling reactions of 2-aminobenzaldehydes, secondary amines, and alkynes can produce 3-aminoindolines, which can be subsequently isomerized to 3-aminoindoles. nih.gov Palladium-catalyzed reactions have also been employed, such as the intramolecular C-H amination of β-arylethylamine substrates to form indolines. researchgate.net

Specific Synthesis of 5-(Methylsulfonyl)indoline Derivatives

The synthesis of indolines and indoles bearing a methylsulfonyl group at the 5-position requires specific strategies that either introduce the substituent at an early stage or incorporate it onto a pre-formed heterocyclic core.

Fischer Indole Synthesis and Modifications for Methylsulfonyl-substituted Indoles

The Fischer indole synthesis is adaptable for creating indoles with a methylsulfonyl group. The general approach involves reacting a phenylhydrazine (B124118) containing a methylsulfonyl substituent with a suitable ketone or aldehyde. nih.govrsc.org

For example, the synthesis of 2-(4-methylsulfonylphenyl)indole derivatives can be achieved by reacting p-methylsulfonyl acetophenone (B1666503) with a substituted phenylhydrazine hydrochloride under Fischer conditions. nih.gov This reaction proceeds through the formation of an intermediate arylhydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring. wikipedia.orgnih.gov

A key consideration in this method is the potential for the formation of regioisomers when using unsymmetrical ketones. The reaction conditions, including the acidity of the medium and the nature of the substituents, can influence the final product distribution. thermofisher.com

Reactions for Incorporating the Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group is a critical pharmacophore in many selective COX-2 inhibitors. mdpi.com Several methods exist for introducing this group onto an aniline (B41778) or indole precursor.

From Anilines: A common starting material is an aniline derivative. For instance, N-(2,2-diethoxyethyl)anilines can be converted to their methanesulfonamide (B31651) derivatives. These can then be cyclized to form indoles. luc.edu This cyclization can be promoted by reagents like titanium tetrachloride in aromatic solvents. luc.edu The temperature required for this cyclization depends on the other substituents present on the benzene ring. luc.edu

Direct Sulfonylation of Indole: While direct electrophilic substitution on the indole ring can be complex, specific reagents and conditions can achieve this. For example, N-protection of the indole nitrogen is often necessary to direct substitution to the carbon framework. bhu.ac.in

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions offer a modern route. For example, N-(2-bromophenyl)methanesulfonamide can be reacted with terminal acetylenes in the presence of a palladium catalyst. The resulting ethynyl (B1212043) intermediate spontaneously cyclizes to form a 1-methylsulfonylindole. clockss.org

Cyclization Reactions in this compound Synthesis

Cyclization is the key step in forming the heterocyclic ring of indoline. Modern synthetic chemistry has introduced several advanced cyclization techniques.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.govrsc.org This approach can be used to synthesize highly substituted indolines.

One such method involves the intramolecular reductive cyclization of N-allyl-2-haloanilines. rsc.org This process can be promoted by visible light in the presence of an organosilane reagent like tris(trimethylsilyl)silane (B43935) (TTMSS), without the need for a transition metal or an additional photocatalyst. rsc.org The reaction is believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the aniline derivative and the silane. rsc.org This strategy has been shown to be effective for a range of substrates, affording functionalized indolines in good to excellent yields. rsc.org

Another photocatalytic approach is the intramolecular [2+2] cycloaddition of indole derivatives tethered to olefins. acs.orgresearchgate.net This reaction, promoted by visible light via an energy transfer process, leads to the formation of cyclobutane-fused polycyclic indoline derivatives. acs.orgresearchgate.net

A novel synthetic route to complex heterocyclic structures involves the intramolecular N-imination of an indole–O-(methylsulfonyl)oxime. mdpi.comresearchgate.netnih.gov This reaction can lead to the formation of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. mdpi.comresearchgate.netnih.gov

The synthesis starts with the preparation of an indole–O-(methylsulfonyl)oxime intermediate. mdpi.comnih.gov For instance, tryptophol (B1683683) can be reacted with 2-bromocyclopentanone, followed by reaction with hydroxylamine (B1172632) hydrochloride to form an oxime. mdpi.comnih.gov This oxime is then bis-methanesulfonated to yield the key indole–O-(methylsulfonyl)oxime substrate. mdpi.comnih.gov

Heating this substrate with various alcohols in the presence of a base like N,N-diisopropylethylamine (DIPEA) triggers a cascade of reactions, including alkylative dearomatization and intramolecular N-imination, to form the final spirocyclic pyrazolo[1,5-a]indole structure. mdpi.comresearchgate.netnih.gov

Synthesis of Novel Series and Libraries of this compound Derivatives

The synthesis of novel series and libraries of this compound derivatives is a significant area of research, driven by the quest for new therapeutic agents. Various synthetic strategies have been developed to create diverse collections of these compounds for biological screening.

One approach involves the modification of the indoline core. For instance, a library of indole-based compounds was created with a focus on developing anti-Alzheimer's and anti-neuroinflammatory agents. nih.gov The synthesis started with the protection of the indole nitrogen with a methylsulfonyl group. nih.gov This was followed by reactions such as the Perkin reaction, Claisen-Schmidt condensation, and the introduction of hydrazone moieties to build a library of derivatives. nih.gov

Another strategy focuses on the late-stage functionalization of the 5-(methylsulfonyl)indole scaffold. Researchers have synthesized a series of N-methylsulfonyl-indole derivatives to explore their anti-inflammatory and antimicrobial activities. nih.govresearchgate.net These syntheses often begin with 1-(methylsulfonyl)-1H-indole-3-carbaldehyde, which then undergoes condensation reactions with various amines and hydrazides to generate diverse libraries of compounds. nih.govresearchgate.net

The construction of spirocyclic indoline derivatives represents another avenue for creating novel libraries. A method for preparing spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles has been reported starting from an indole–O-(methylsulfonyl)oxime. mdpi.com This transformation proceeds through a double cyclization involving alkylative dearomatization and intramolecular N-imination. mdpi.com

Furthermore, palladium- and copper-catalyzed cross-coupling reactions are powerful tools for synthesizing libraries of this compound derivatives. A library of indole-quinoxaline hybrids was synthesized using a Pd/C–Cu mediated coupling-cyclization as the key step. arabjchem.org Similarly, an L-proline-promoted CuI-catalyzed coupling reaction has been used to introduce the methylsulfonyl group at the C-5 position of the indole ring. up.pt

The following table provides examples of different series of this compound derivatives that have been synthesized.

| Starting Material | Reaction Type | Product Series | Reference |

| 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde | Perkin reaction, Claisen-Schmidt condensation | Stilbene and chalcone (B49325) derivatives | nih.gov |

| 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde | Condensation with semicarbazones/thiosemicarbazones | Hydrazone and thiazolidinone derivatives | nih.govresearchgate.net |

| Indole–O-(methylsulfonyl)oxime | Alkylative dearomatization, intramolecular N-imination | Spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles | mdpi.com |

| N-(2-iodophenyl)methanesulfonamide and alkynes | Pd/C–Cu mediated coupling-cyclization | Indole-quinoxaline hybrids | arabjchem.org |

| 5-Iodo-1H-indole | L-proline-promoted CuI-catalyzed coupling | 5-(Methylsulfonyl)-1H-indole derivatives | up.pt |

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

One of the key transformations is the introduction of the methylsulfonyl group. A direct C3-sulfonylation of free (N-H) indoles has been developed using methylsulfonyl chloride via an N-indolyl triethylborate intermediate. acs.org This reaction is proposed to proceed through the formation of the borate (B1201080) complex at the indole nitrogen, which then facilitates the electrophilic attack of the sulfonyl chloride at the C3 position. acs.org

The mechanism of intramolecular rearrangements has also been a subject of study. For instance, the formation of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles from indole–O-(methylsulfonyl)oxime is proposed to occur via a cascade of reactions. mdpi.com This involves an initial alkylative dearomatization of the indole ring followed by an intramolecular N-imination. mdpi.com

In the context of multi-component reactions, the mechanism often involves a series of sequential steps. For example, the synthesis of some indole derivatives involves a vulcanchem.comvulcanchem.com-sigmatropic rearrangement of N-oxyenamines. nih.gov These intermediates are generated in situ from the reaction of N-arylhydroxylamines and conjugated terminal alkynes. nih.gov

Furthermore, the migration of the sulfonyl group has been observed in certain reactions. Although not always directly related to the synthesis of this compound itself, studies on sulfonyl migrations in related heterocyclic systems provide valuable mechanistic insights. These migrations can occur through either radical or polar processes and can be influenced by the reaction conditions and the presence of catalysts. researchgate.net

Detailed mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods like density functional theory (DFT) calculations to elucidate the transition states and reaction pathways. researchgate.net

Structure Activity Relationship Sar Studies of 5 Methylsulfonyl Indoline Derivatives

Influence of Substitution Patterns on Biological Activity

The biological activity of 5-(methylsulfonyl)indoline derivatives is highly dependent on the substitution patterns around the core scaffold. Researchers have systematically modified various positions of the indoline (B122111) ring and the nitrogen atom to understand the structural requirements for optimal target engagement and efficacy.

The methylsulfonyl group (-SO₂CH₃) is a versatile functional group in drug design, known for its ability to act as a strong hydrogen bond acceptor through its two oxygen atoms. This feature allows it to form strong, directional interactions with hydrogen bond donors like arginine, lysine, or asparagine residues in an enzyme's active site. Furthermore, its tetrahedral geometry and the sulfur atom's ability to participate in non-covalent interactions contribute to its role as a crucial anchor for ligand binding.

The C-5 position of the indole (B1671886) ring is a strategic point for substitution, playing a pivotal role in modulating biological activity by influencing factors like π-stacking interactions, electron density, and lipophilicity. mdpi.com The introduction of various functional groups at this position has been shown to significantly alter the therapeutic efficacy of indole-based compounds. mdpi.com

Studies on different indoline-based scaffolds have demonstrated the importance of the C-5 substituent. For instance, in a series of inhibitors for Lysine Specific Demethylase 1 (LSD1), modifications at the C-5 position of an indoline scaffold were critical for achieving high potency. researchgate.net Similarly, research on inhibitors of Mycobacterium tuberculosis has highlighted the essential role of the isoquinoline (B145761) ring connected to a sulfonyl group, which is analogous to the substituted sulfonyl group at the C-5 position. nih.gov

The nature of the substituent is key. Halogen atoms (F, Cl, Br) at the C-5 position can increase cytotoxicity in anticancer agents, while methoxy (B1213986) groups can contribute to the upregulation of tumor suppressor genes. mdpi.com In the development of inhibitors for Pim-1 kinase, contour map analysis from 3D-QSAR models indicated that bulky substituents at the C-5 position of the indole ring are favorable for enhancing inhibitory activity, as shown in the table below.

| Compound Series | Target | Key Finding at C-5 Position | Reference |

|---|---|---|---|

| Indole-based Pim-1 Inhibitors | Pim-1 Kinase | Bulky, electropositive groups are favorable for activity. | tandfonline.com |

| Indolin-5-yl-cyclopropanamine Derivatives | LSD1 | Modifications are critical for achieving high potency. | researchgate.net |

| Indole-based Anticancer Agents | Various Cancer Targets | Halogens (F, Cl, Br) increase cytotoxicity; Methoxy (-OCH₃) group can upregulate tumor suppressor genes. | mdpi.com |

| 5-Sulfonyl Isatin Derivatives | SARS 3CLpro | Substituents at the 5-position fit into the S2 hydrophobic site of the enzyme. | nih.gov |

The nitrogen atom of the indoline ring (N-1) is another critical site for modification. Altering the substituent at this position can impact the compound's conformation, solubility, and interactions with the target protein. SAR studies have shown that both the size and nature of the N-1 substituent can dramatically affect biological activity.

For example, in the development of Mcl-1 inhibitors, a novel N-substituted indole scaffold was discovered. nih.gov Molecular modeling suggested that the N-1 substituent occupies a key hydrophobic pocket (P2) of the Mcl-1 protein, and modifications to this "hydrophobic tail" were central to improving binding affinity. nih.gov Similarly, in the design of Pim-1 inhibitors, docking studies revealed that N-1 substituents could be accommodated within a hydrophobic region of the enzyme's active site. nih.gov A systematic exploration of N-substituted phenyldihydropyrazolones showed that introducing a piperidine (B6355638) linker at the nitrogen atom offered new opportunities for derivatization to improve anti-trypanosomal activity. frontiersin.org

The general findings across different compound series are summarized below:

| Compound Series | Target | Effect of N-1 Modification | Reference |

|---|---|---|---|

| Indole-based Mcl-1 Inhibitors | Mcl-1 | N-1 substituent occupies a key hydrophobic pocket; modifications are crucial for potency. | nih.gov |

| 5-Sulfonyl Isatin Derivatives | SARS 3CLpro | Methyl and benzyl (B1604629) substitutions at N-1 can fit into the hydrophobic S1 site of the enzyme. | nih.gov |

| Phenyldihydropyrazolones | Trypanosoma cruzi | Introducing a piperidine linker at the nitrogen offers new derivatization possibilities. | frontiersin.org |

| Indoline/3-azaindoline IDO1 inhibitors | IDO1 | Exploration of N-1 substitutions led to the identification of potent lead compounds. | nih.gov |

Molecular Docking and Dynamic Simulation Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery. They provide detailed insights into how a ligand might bind to its target protein and the stability of the resulting complex, thereby guiding the rational design of more effective molecules.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the indoline scaffold, these studies have been instrumental in understanding their mechanism of action. Docking analyses of various indole derivatives have consistently shown the importance of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, in stabilizing the ligand-protein complex.

For instance, docking of indole derivatives into the active site of the Pim-1 kinase revealed crucial hydrogen bond interactions with the side chains of key amino acid residues like Lys67, Glu89, and Glu121. tandfonline.comnih.gov The indole core itself often engages in π-cationic interactions with residues such as Phe49. tandfonline.com In studies of indoline-5-sulfonamides as carbonic anhydrase inhibitors, docking simulations showed that the sulfonamide group interacts directly with the zinc ion in the active site, while the indoline core and its substituents form hydrogen bonds and arene-H interactions with residues like Thr199 and Leu198. nih.gov This precise positioning is critical for the inhibitory activity of the compounds. The prevalence of charged residues like aspartate, histidine, and arginine in binding pockets suggests that electrostatic interactions often play a fundamental role in ligand recognition and affinity. mdpi.com

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes that both the ligand and the protein may undergo upon binding. espublisher.comnih.gov

MD simulations performed on indole derivatives targeting the Pim-1 kinase have been used to confirm the stability of the ligand's interaction with key residues, particularly Glu121, throughout the simulation. tandfonline.comnih.gov Similarly, for indole derivatives designed as DHFR inhibitors, MD simulations and MM-GBSA calculations indicated the permanent stability of the selected ligands within the DHFR binding pocket. nih.govtandfonline.com These studies often reveal that the ligand remains stably bound through a network of hydrogen bonds and hydrophobic contacts, validating the initial docking predictions. tandfonline.com

Conformational analysis is a key component of these studies. Proteins are not rigid structures; they fluctuate among multiple conformations. nih.gov Ligand binding can stabilize a specific conformation, an "induced-fit" mechanism. oup.com The energy required for a ligand to adopt its "bioactive" conformation upon binding is known as strain energy. While most ligands bind with low strain energy, expensive conformational rearrangements can sometimes be tolerated without excessively penalizing binding affinity, especially if the ligand is flexible. nih.gov Understanding the conformational dynamics and the stability of the key interactions is therefore essential for designing inhibitors with high affinity and long residence times at the target.

Pharmacophore Elucidation

Based on available structure-activity relationship (SAR) studies of analogous indoline and N-sulfonylindole derivatives, a putative pharmacophore model for this compound derivatives can be proposed. While direct pharmacophore elucidation studies for this specific scaffold are not extensively available, inferences can be drawn from the biological activity of related compounds. The key structural features believed to be essential for the biological activity of this class of compounds are highlighted below.

The pharmacophore model for biologically active molecules related to this compound suggests the importance of several key features. The core indoline or indole structure serves as a central scaffold. A hydrogen bond acceptor, typically a sulfonyl group, is a crucial component. Additionally, an aromatic ring, often a substituted phenyl group, contributes to the molecule's activity. The spatial arrangement of these features is critical for effective interaction with biological targets.

Table 1: Key Pharmacophoric Features Inferred from Analogous Compounds

| Feature | Description | Putative Role in Biological Activity |

| Indoline/Indole Scaffold | The core heterocyclic ring system. | Provides the fundamental structure for the spatial orientation of other functional groups. |

| 5-Methylsulfonyl Group | A potent electron-withdrawing group and hydrogen bond acceptor at position 5. | Likely involved in crucial hydrogen bonding interactions with the target protein. The methyl group may engage in hydrophobic interactions. |

| Substituents on the Indoline Nitrogen (N1) | Various groups can be attached to the nitrogen of the indoline ring. | Can modulate the electronic properties and overall conformation of the molecule, influencing binding affinity and selectivity. |

| Aromatic Moieties | Additional phenyl or other aromatic rings, often substituted, attached to the core scaffold. | Participate in hydrophobic and pi-stacking interactions within the binding pocket of the target. Substituents on these rings can fine-tune activity. |

Detailed research findings on related N-sulfonylindole derivatives have provided insights into the significance of these features. For instance, in a study of N-methylsulfonyl-indole derivatives as potential anti-inflammatory agents, the presence of the SO2Me group was considered part of the COX-2 pharmacophore. nih.gov The substitution pattern on other parts of the indole scaffold, such as the introduction of thiosemicarbazide (B42300) and thiazolidinone moieties at the C-3 position, was explored to enhance activity. nih.gov

Another study on indoline-5-sulfonamides, which are structurally similar to this compound, highlighted the role of the sulfonamide group in inhibiting carbonic anhydrases. mdpi.comnih.gov The activity of these compounds was modulated by acylating the indoline nitrogen with various substituted benzoyl chlorides. mdpi.comnih.gov This suggests that the nature of the substituent at the N1 position of the indoline ring is a key determinant of biological activity, likely by influencing how the molecule fits into the active site of the target enzyme.

Biological Activities and Pharmacological Applications of 5 Methylsulfonyl Indoline Derivatives

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.gov 5-(Methylsulfonyl)indoline derivatives have been extensively investigated as potential anti-inflammatory agents, showing promise through various mechanisms.

The primary mechanism of action for many NSAIDs is the inhibition of the biotransformation of arachidonic acid into prostaglandins, a process catalyzed by COX enzymes. nih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. acs.org

The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. acs.org The methylsulfonyl moiety is a key pharmacophore found in several selective COX-2 inhibitors, known as coxibs. mdpi.com

Research into 5-substituted-2-phenyl-1H-indole derivatives has shown that the presence of a 4-(methylsulfonyl)phenyl group at the C-2 position of the indole (B1671886) ring is crucial for selective COX-2 inhibitory activity. mdpi.com A structure-activity relationship study of these compounds revealed that introducing a methoxy (B1213986) substituent at the C-5 position resulted in the highest COX-2 selectivity. mdpi.com Specifically, compound 4e (structure not specified in the source) demonstrated the best COX-2 selectivity with a selectivity index of 291.2. mdpi.com Molecular modeling studies have shown that the methylsulfonyl group orients into a secondary pocket of the COX-2 enzyme's binding site, which is a key factor for its selectivity. mdpi.com

In another study, a series of N-methylsulfonylindole derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov Compounds 4e ((E)-N-(4-Methoxyphenyl)-2{[1-(methylsulfonyl)-1H-indol 3yl]methylene}hydrazinecarbothioamide) and 5d were identified as the most active COX-2 inhibitors among the tested series. nih.govnih.gov

| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| Compound 4e (from Zargahi et al.) | >100 | 0.343 | 291.2 |

| Compound 4e (from Philoppes et al.) | 15.23 | 0.19 | 80.15 |

| Compound 5d | 12.54 | 0.16 | 78.37 |

| Celecoxib (Reference) | 14.98 | 0.15 | 99.86 |

In addition to the COX pathway, the 5-lipoxygenase (5-LOX) pathway also plays a significant role in inflammation by producing leukotrienes from arachidonic acid. acs.org Compounds that can inhibit both COX-2 and 5-LOX are of great interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile, particularly concerning gastrointestinal and cardiovascular side effects. nih.govtandfonline.com

Several N-methylsulfonylindole derivatives have been identified as dual inhibitors of COX-2 and 5-LOX. tandfonline.com Among a series of synthesized compounds, compound 5d showed the highest anti-inflammatory activity and was found to possess a dual COX-2/5-LOX inhibitory profile. nih.govresearchgate.net This dual activity is considered advantageous for mitigating cardiovascular risks that have been associated with some selective COX-2 inhibitors. nih.govtandfonline.com

| Compound | COX-2 Inhibition (IC₅₀, µM) | 5-LOX Inhibition (IC₅₀, µM) |

|---|---|---|

| Compound 5d | 0.16 | 0.25 |

| Celecoxib (Reference) | 0.15 | 17.23 |

The anti-inflammatory effects of this compound derivatives also extend to the inhibition of various pro-inflammatory mediators. These mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as nitric oxide (NO), are crucial in orchestrating the inflammatory response. nih.gov

Studies on indole-based compounds have demonstrated their ability to reduce the release of these key mediators. For instance, certain indole-imidazolidine derivatives have been shown to decrease the production of TNF-α and IL-1β in animal models of inflammation. nih.gov Similarly, research on brominated indoles has highlighted their capacity to significantly inhibit the production of NO and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com The inhibition of these pro-inflammatory molecules suggests that indole derivatives can modulate the immune system to exert their anti-inflammatory effects. nih.gov In vivo studies on a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, also showed a significant decrease in levels of inflammatory mediators including IL-1β and NO in lung and liver tissues. nih.gov

| Compound/Extract | Mediator Inhibited | Model System | Key Finding |

|---|---|---|---|

| 5-bromoisatin | TNF-α | LPS-stimulated RAW264.7 cells | IC₅₀ of 38.05 µM |

| 6-bromoisatin | NO | LPS-stimulated RAW264.7 cells | Significant inhibition |

| LPSF/NN-52 & LPSF/NN-56 | TNF-α, IL-1β | Air pouch and peritonitis models | Reduction in leukocyte migration and cytokine release |

| NIQBD-loaded StNPs | NO, IL-1β | MTX-induced inflammation in rats | Significant decrease in mediator levels in lung and liver |

Cyclooxygenase (COX) Inhibition

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. tandfonline.com Indole and its derivatives have been recognized for their potential as a "multi-target scaffold" that includes antimicrobial properties. nih.gov

Several studies have highlighted the antibacterial potential of this compound derivatives against a range of pathogens.

In a study of novel N-methylsulfonylindole derivatives, specific compounds demonstrated selective activity against Gram-negative bacteria. nih.govtandfonline.com Compounds 4b , 4e , and 5d were found to have selective antibacterial effects against Salmonella enterica and/or Escherichia coli. nih.govtandfonline.com This selectivity is noteworthy as Gram-negative bacteria are often more challenging to treat due to their complex cell wall structure.

Furthermore, the broader class of indole derivatives has shown activity against other significant pathogens. Research has demonstrated that 5-methylindole can effectively kill various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis. nih.gov While not a methylsulfonyl derivative, this finding underscores the potential of the substituted indole scaffold as a source of new antibacterial agents. nih.gov

| Compound | Target Bacteria | Activity |

|---|---|---|

| 4b | Salmonella enterica, E. coli | Selective antibacterial activity |

| 4e | Salmonella enterica, E. coli | Selective antibacterial activity |

| 5d | Salmonella enterica, E. coli | Selective antibacterial activity |

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. In this context, derivatives of this compound have shown promise. Studies have demonstrated that certain indole and indoline (B122111) derivatives possess significant antifungal properties. For instance, a series of novel indole and indoline derivatives were designed and synthesized, exhibiting good antifungal effects against Candida albicans, including azole-resistant strains nih.gov. Further research into indoline-thiazolidinone hybrids has identified compounds with notable activity against C. albicans, with Minimum Inhibitory Concentration (MIC) values in the range of 25-50 μg/mL researchgate.netdmed.org.ua. The mechanism of action for some of these derivatives involves the inhibition of biofilm formation and hyphal growth, crucial virulence factors for C. albicans nih.gov.

| Compound Type | Fungal Strain | Activity | Reference |

| Indole/Indoline Derivatives | Candida albicans (including azole-resistant) | Good antifungal effect, inhibits biofilm and hyphae growth | nih.gov |

| Indoline-Thiazolidinone Hybrids | Candida albicans | MIC values of 25-50 μg/mL | researchgate.netdmed.org.ua |

| Isoindole Derivatives | Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrum | Antifungal activity | mdpi.com |

Anticancer Activity

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity nih.gov. This compound derivatives are no exception, with several studies highlighting their potential as anticancer agents.

Research has shown that 1-acylated indoline-5-sulfonamides are effective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. nih.gov These enzymes play a role in tumor acidosis, and their inhibition is a validated anticancer strategy. nih.gov Certain indoline-5-sulfonamide (B1311495) derivatives have demonstrated moderate antiproliferative effects against cancer cell lines such as MCF7, with some compounds showing increased activity under hypoxic conditions, a common feature of the tumor microenvironment nih.gov.

Furthermore, novel indole-based arylsulfonylhydrazides have been synthesized and evaluated for their anticancer activity against human breast cancer cells. One particular derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising inhibition of both MCF-7 and MDA-MB-468 breast cancer cell lines with IC50 values of 13.2 µM and 8.2 µM, respectively nih.gov. Importantly, this compound was found to be non-toxic to noncancerous cells, indicating a degree of selectivity nih.gov.

| Compound Class | Target/Cell Line | Key Findings | Reference |

| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase IX and XII, MCF7 cells | Potent inhibition of CA IX and XII; moderate antiproliferative activity, enhanced under hypoxia. | nih.gov |

| Indole based arylsulfonylhydrazides | MCF-7 and MDA-MB-468 breast cancer cells | Promising inhibition with IC50 values in the low micromolar range; selective for cancer cells. | nih.gov |

| Vindoline-piperazine conjugates | NCI60 human tumor cell lines | Significant antiproliferative effects with low micromolar growth inhibition values. | mdpi.com |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes | Human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines | Potential anticancer activity, particularly the manganese and nickel complexes. | mdpi.com |

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of this compound derivatives has been explored, particularly their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

DPPH Radical Scavenging Activity

The DPPH radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds mdpi.complantsjournal.com. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical is measured by the decrease in absorbance at 517 nm mdpi.com. Several studies have reported the DPPH radical scavenging activity of various indole and indoline derivatives. For instance, novel phthalocyanine complexes containing indoline moieties have been shown to exhibit significant DPPH free radical scavenging activity researchgate.net. The antioxidant properties of these compounds are often concentration-dependent plantsjournal.com. The evaluation of antioxidant activity is a crucial step in the pharmacological profiling of new therapeutic agents, as oxidative stress is a common underlying factor in many of the diseases these compounds are designed to treat.

| Compound Type | Assay | Result | Reference |

| Phthalocyanine complexes with indoline moieties | DPPH Radical Scavenging | Highest activity of 67.85% at 200 mg L⁻¹ for one compound. | researchgate.net |

| Methanolic extract of Eriosema montanum | DPPH Radical Scavenging | Moderate antioxidant activity. | nih.gov |

| Leafy vegetable extracts | DPPH Radical Scavenging | Concentration-dependent scavenging activity. | plantsjournal.com |

Anti-diabetic Activity and GPR119 Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM). nih.gov Activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, leads to enhanced insulin (B600854) secretion and improved glycemic control. nih.gov A novel series of indolinylpyrimidine derivatives, containing a methylsulfonyl group, have been identified as potent GPR119 agonists. These compounds have demonstrated the potential to improve hyperglycemia by stimulating insulin secretion.

The development of GPR119 agonists has been an active area of research, with several compounds entering clinical trials. nih.gov While some early candidates failed due to loss of efficacy, the discovery of new scaffolds like the this compound derivatives offers hope for the development of effective and durable anti-diabetic drugs. For example, the GPR119 agonist DA-1241 has shown long-standing antidiabetic effects in animal models without tachyphylaxis nih.gov. Another agonist, DS-8500a, has been shown to attenuate the progression of β-cell mass loss in prediabetic mice nih.gov. The dual agonism of peroxisome proliferator-activated receptors (PPARs) is another approach being explored for diabetes treatment, as it can regulate both glucose and lipid metabolism mdpi.com.

| Compound/Target | Mechanism of Action | Therapeutic Potential | Reference |

| Indolinylpyrimidine derivatives | GPR119 Agonism | Enhanced insulin secretion, improved glycemic control. | |

| DA-1241 | GPR119 Agonism | Sustained glucose-lowering effects, improved glucose and lipid metabolism. | nih.gov |

| DS-8500a | GPR119 Agonism | Attenuation of β-cell mass loss. | nih.gov |

| Dual PPARα/γ agonists | PPARα/γ Agonism | Normalization of glucose and lipid metabolism. | mdpi.com |

Neurodegenerative Disease Management

Neurodegenerative diseases like Alzheimer's disease are characterized by the progressive loss of neurons. One of the therapeutic strategies for managing these conditions is the inhibition of cholinesterase enzymes, which increases the levels of the neurotransmitter acetylcholine in the brain.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of acetylcholine. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease and other dementias. mdpi.com Research has shown that various derivatives, including those with an indole or indoline core, can act as potent inhibitors of both AChE and BChE.

For example, a series of benzohydrazide derivatives were evaluated for their ability to inhibit AChE and BChE, with many showing dual inhibition with IC50 values in the micromolar range nih.gov. Similarly, khellactone-type coumarins have been identified as potent and selective inhibitors of either AChE or BChE nih.gov. The design of dual- or multi-targeting inhibitors that can also modulate other pathways involved in neurodegeneration, such as oxidative stress, is an area of active investigation. mdpi.com

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

| Benzohydrazide derivatives | AChE and BChE | Dual inhibition with IC50 values in the micromolar range. | nih.gov |

| Khellactone-type coumarins | AChE and BChE | Potent and selective inhibition of either AChE or BChE. | nih.gov |

| Hantzsch Adducts | Cholinesterases | Inhibition of cholinesterases, along with antioxidant and neuroprotective effects. | mdpi.com |

Inhibition of Amyloid Aggregation (Aβ)

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. frontiersin.org Consequently, the development of small molecules that can inhibit this aggregation process is a significant therapeutic strategy. nih.gov The sulfonamide functional group has been identified as a promising scaffold in the design of such inhibitors. A review of research in this area highlights that various sulfonamide derivatives have demonstrated efficacy in preventing the aggregation of several amyloidogenic proteins, including Aβ. nih.gov

In vitro assays, such as those using Thioflavin T fluorescence and advanced imaging techniques, have confirmed that certain sulfonamides can effectively inhibit the formation of amyloid fibrils. nih.gov These compounds are thought to work by stabilizing the non-aggregated states of the protein. The versatility and established pharmacological properties of sulfonamides make them attractive candidates for developing multi-target agents against neurodegenerative diseases. nih.gov

While the general class of sulfonamides shows significant potential for modulating protein aggregation, specific research into this compound derivatives for the inhibition of Aβ aggregation is not detailed in the available literature. However, the established anti-aggregation activity of the broader sulfonamide class suggests that derivatives of this compound could be worthy candidates for future investigation in the context of Alzheimer's disease therapy. nih.gov

Anticonvulsant Activity

Derivatives of the indoline scaffold have been investigated for a range of neurological activities, including anticonvulsant properties. Research into structurally related compounds, specifically isatin-5-sulphonamide derivatives, has shown notable efficacy in preclinical seizure models. Isatin (1H-indole-2,3-dione) is a core structure that, like indoline, possesses an indole nucleus.

A study evaluating a series of new isatin-5-sulphonamide derivatives demonstrated their effectiveness against both maximal electroshock (MES) induced and pentylenetetrazole (PTZ) induced seizures in mice. researchgate.net All tested compounds were reported to be active at a dose of 100 mg/kg, with anticonvulsant activities comparable to the standard drug, phenytoin. researchgate.net This indicates that the sulfonamide group at the 5-position of an indole-based ring system is a viable structural motif for designing novel anticonvulsant agents.

| Compound Type | Seizure Model | Dose Administered | Observed Effect | Reference Compound |

|---|---|---|---|---|

| Isatin-5-Sulphonamide Derivatives | Maximal Electroshock (MES) | 100 mg/kg | Effective against convulsions | Phenytoin |

| Isatin-5-Sulphonamide Derivatives | Pentylenetetrazole (PTZ) | 100 mg/kg | Effective against convulsions | Phenytoin |

Potential as Growth Hormone Secretagogues

Growth hormone secretagogues (GHSs) are compounds that stimulate the release of growth hormone. Research has led to the development of synthetic, non-peptidyl GHSs that mimic the action of the endogenous hormone ghrelin. Within this area, derivatives of the indoline core have been successfully developed as potent GHSs. nih.gov

Specifically, a series of spiro(indoline-3,4'-piperidine) derivatives were designed and synthesized based on the structure of MK-0677, a known potent GHS. nih.govebi.ac.uk These small molecules were engineered to mimic the N-terminal segment of ghrelin. nih.gov Their biological activity was evaluated in a functional assay that measured the elevation of intracellular calcium in HEK-293 cells engineered to express the human GHS receptor (hGHSR1a). nih.gov

The research demonstrated that replacing key components of a reference peptide with the spiro(indoline-3,4'-piperidine) group, alongside other modifications, resulted in synthetic GHS agonists that exhibited a functional potency similar to that of endogenous ghrelin. nih.gov This highlights the indoline scaffold as a key structural element for interacting with the ghrelin receptor and eliciting a biological response.

| Compound Scaffold | Target Receptor | Assay Type | Observed Potency |

|---|---|---|---|

| Spiro(indoline-3,4'-piperidine) | hGHSR1a (Ghrelin Receptor) | Intracellular Calcium Elevation | Similar functional potency to ghrelin |

Pharmacokinetic and Pharmacodynamic Studies Adme and in Vivo Studies

In vitro Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In silico and in vitro ADME studies are crucial in early drug discovery to predict a compound's pharmacokinetic properties. nih.gov These predictive models assess physicochemical characteristics to estimate how a compound might be absorbed, distributed, metabolized, and excreted by the body. mdpi.com Computational tools are often used to predict properties based on a compound's structure, including its drug-likeness according to rules like Lipinski's rule of five, solubility, and permeability. mdpi.comnih.gov

For structurally related compounds, such as certain novel indole (B1671886) derivatives, in silico ADME profiling has been performed to evaluate their potential as drug candidates. nih.govmdpi.com These analyses typically predict parameters like intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. However, specific in vitro or in silico ADME prediction data for 5-(Methylsulfonyl)indoline were not available in the reviewed literature.

In vivo Pharmacological Characterization

Animal models are essential for evaluating the in vivo efficacy of potential therapeutic agents. The zymosan-induced peritonitis and experimental asthma models are standard assays for assessing anti-inflammatory activity.

Zymosan-Induced Peritonitis: This model involves injecting zymosan, a component of yeast cell walls, into the peritoneal cavity of an animal, typically a mouse. This induces an acute, localized inflammatory response characterized by the significant recruitment of leukocytes, particularly neutrophils. nih.gov The efficacy of an anti-inflammatory compound is determined by its ability to reduce the number of infiltrating inflammatory cells in the peritoneal fluid. nih.gov

Experimental Asthma: This model mimics aspects of human asthma by sensitizing an animal to an allergen, followed by a later challenge with the same allergen to induce an inflammatory response in the airways. nih.gov Key indicators of inflammation, such as the infiltration of eosinophils and other immune cells into the lungs, are measured to assess the effectiveness of a test compound. nih.gov

While indoline-based compounds have been investigated for their anti-inflammatory effects in these models, specific studies detailing the efficacy of this compound in zymosan-induced peritonitis or experimental asthma models were not identified in the literature reviewed. nih.gov

Assessing the cardiovascular profile of a compound is a critical aspect of its characterization. This often involves the measurement of specific cardiac biomarkers, which are proteins or molecules released into the bloodstream that can indicate cardiac stress or injury. nih.govnih.gov Key biomarkers include cardiac troponins (cTnI and cTnT), which are highly specific for heart muscle damage, and natriuretic peptides (like BNP and NT-proBNP), which are markers of heart failure and cardiac stress. nih.govresearchgate.net Other enzymes, such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB), can also provide information about tissue damage, including to the heart. nih.gov

In studies of related N-methylsulfonyl-indole derivatives, cardiovascular profiles were assessed by measuring levels of LDH, CK-MB, and Troponin-I (Tn-I) to evaluate potential cardiotoxicity. nih.gov However, no specific data from studies measuring cardiovascular biomarkers following the administration of this compound were found.

Table 1: Common Cardiac Biomarkers and Their Significance

| Biomarker | Significance |

|---|---|

| Cardiac Troponins (cTnI, cTnT) | Gold standard for detecting myocardial injury and necrosis. nih.gov |

| Natriuretic Peptides (BNP, NT-proBNP) | Indicators of cardiac stress and heart failure. researchgate.net |

| Creatine Kinase-MB (CK-MB) | Enzyme isoform primarily found in heart muscle; elevated levels suggest cardiac damage. nih.gov |

| Lactate Dehydrogenase (LDH) | General marker of tissue damage; can be elevated in cases of myocardial infarction. nih.gov |

This table provides a general overview of common cardiac biomarkers and is not based on data specific to this compound.

Histopathological examination involves the microscopic analysis of tissue samples to observe for abnormalities or changes at the cellular level. In pharmacological studies, tissues from major organs (such as the heart, liver, kidneys, and stomach) are collected from animals administered a test compound. nih.gov These tissues are processed, stained (commonly with Hematoxylin and Eosin, H&E), and examined by a pathologist to identify any signs of inflammation, cell death (necrosis), or other structural changes that could be attributed to the compound. nih.gov This analysis is fundamental for understanding the broader physiological effects of a new chemical entity.

Specific histopathological examination reports for tissues from animals treated with this compound are not detailed in the available scientific literature.

The oral glucose tolerance test (OGTT) is a medical procedure used to assess how effectively the body metabolizes glucose. nih.gov The test involves measuring blood glucose levels after a period of fasting, then again at set intervals after the subject ingests a standardized dose of glucose solution. nih.gov It is a key diagnostic tool for identifying impaired glucose tolerance and insulin (B600854) resistance. In animal research, the OGTT is used to investigate a compound's potential effects on glucose metabolism. researchgate.net

No studies were identified in the reviewed literature that performed oral glucose tolerance tests in relation to the administration of this compound.

Computational Chemistry and in Silico Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools to elucidate the potential interactions of a ligand with a biological target at the molecular level. For derivatives of 5-(methylsulfonyl)indoline, these techniques have been instrumental in predicting binding affinities and modes of interaction with various enzymes and receptors.

In a study focused on the development of novel anti-tubercular agents, derivatives of 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one were subjected to molecular docking studies. researchgate.net The simulations were performed to understand the intermolecular interactions between the synthesized compounds and the enzyme Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1), a crucial target in Mycobacterium tuberculosis. The results indicated significant binding interaction energies between the compounds and the enzyme. researchgate.net To further assess the stability of these interactions, molecular dynamic simulations were conducted, which confirmed the stability of the protein-ligand complexes. researchgate.net

Similarly, in the quest for dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for anti-inflammatory applications, an in-house library of compounds, including indoline-based structures, was screened in silico. acs.orgnih.gov Docking studies suggested that the indoline (B122111) scaffold is a suitable molecular framework for designing 5-LOX inhibitors due to its ability to fit appropriately into the enzyme's binding pocket. acs.org For the sEH enzyme, docking analysis of an indoline derivative revealed π–π interactions with key amino acid residues, H524 and W525, within the binding cavity. acs.org

Furthermore, molecular docking has been employed to investigate the potential of indole (B1671886) derivatives as antioxidants. One such study showed a good affinity of a novel indole derivative for tyrosinase, suggesting its potential as an antioxidant agent. mdpi.com In the context of cancer therapy, docking studies of spiro[indoline-3,2'-thiazolidine] derivatives confirmed their interaction with the Trp23 and Phe19 clefts of MDM2, providing a rationale for their binding affinity. nih.gov

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one | Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1) | Significant binding interaction energies and stable protein-ligand complexes. | researchgate.net |

| Indoline-based compounds | 5-lipoxygenase (5-LOX) | Indoline scaffold is a suitable molecular seed for 5-LOX inhibitor design. | acs.org |

| Indoline derivative | Soluble epoxide hydrolase (sEH) | Good fit into the binding cavity with π–π interactions with H524 and W525. | acs.org |

| Spiro[indoline-3,2'-thiazolidine] | MDM2 | Interactions with Trp23 and Phe19 clefts explain binding affinity. | nih.gov |

Drug-Likeness and ADMET Prediction

The "drug-likeness" of a compound is a qualitative concept used in drug design to assess its potential to be an orally active drug with respect to bioavailability. This is often evaluated using rules such as Lipinski's Rule of Five. japsonline.com ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides a more detailed in silico assessment of a compound's pharmacokinetic and safety profile. researchgate.net

For novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives, in silico ADME properties were evaluated and found to be favorable. researchgate.net Similarly, studies on novel spirooxindole-pyrrolines, which share the indoline core, demonstrated that these compounds generally fall within the acceptable scores of Lipinski's Rule of Five, indicating good potential for drug-likeness. mdpi.com

The prediction of ADMET properties is a critical step in early-stage drug discovery to minimize the likelihood of late-stage failures. researchgate.net Various computational tools and models are available to predict a wide range of properties, including solubility, permeability, metabolic stability, and potential toxicities. simulations-plus.com For instance, in silico predictions can be used to assess whether a compound is likely to be a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. mdpi.com

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rules are: Molecular weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. | Helps in the early identification of compounds with poor pharmacokinetic properties. japsonline.com |

| ADMET | Stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties determine the fate of a drug in the body. | Predicting ADMET properties early can reduce the attrition rate of drug candidates in later stages of development. researchgate.net |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.com |

Cheminformatics and Database Analysis

Cheminformatics involves the use of computational methods to analyze chemical data, enabling the identification of structure-activity relationships and the prediction of biological activities. Database analysis plays a crucial role in this process by providing large datasets of chemical structures and associated biological data.

While specific cheminformatics studies solely focused on this compound are not extensively documented in the reviewed literature, the methodologies are widely applied to related indole and indoline scaffolds. For example, cheminformatics-guided approaches have been used to predict the biological activities of synthetic bis-indole alkaloids inspired by marine natural products. mdpi.com By integrating a synthetic library of compounds with bioactivity data from databases, researchers can analyze the overlap with known bioactive chemical space to guide biological evaluation. mdpi.com

Future Directions and Therapeutic Potential

Development of Multi-target Directed Ligands

The multifactorial nature of many complex diseases, such as Alzheimer's disease and cancer, has driven a shift in drug discovery from a single-target approach to the design of multi-target directed ligands (MTDLs). MTDLs are single chemical entities capable of modulating multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduction in the likelihood of drug resistance. The indoline (B122111) nucleus, including derivatives of 5-(methylsulfonyl)indoline, is a promising scaffold for the development of such MTDLs.

In the context of Alzheimer's disease, for instance, researchers have designed and synthesized indole-based compounds that act on multiple targets involved in the disease's pathology. mdpi.com These MTDLs may combine functionalities such as cholinesterase inhibition and serotonin (B10506) receptor antagonism to address both the cognitive and behavioral symptoms of the disease. The methylsulfonyl group on the indoline ring can be strategically utilized to modulate the compound's physicochemical properties and its binding affinity to various targets.

The versatility of the indole (B1671886) and indoline core allows for the incorporation of different pharmacophores to create hybrid molecules with a wide range of biological activities. nih.gov This adaptability is crucial for the rational design of MTDLs tailored to the specific molecular pathways underlying a particular disease.

Addressing Drug Resistance

Drug resistance is a significant challenge in the treatment of both infectious diseases and cancer. The development of novel compounds that can circumvent or reverse resistance mechanisms is a critical area of research. Derivatives of this compound, specifically indoline-5-sulfonamides, have shown promise in addressing multidrug resistance (MDR) in cancer. nih.govmdpi.com

One mechanism by which these compounds may overcome resistance is through the inhibition of carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to an acidic tumor microenvironment that promotes resistance. nih.govmdpi.com Studies have shown that certain 1-acylated indoline-5-sulfonamides can effectively inhibit these tumor-associated CAs. nih.govmdpi.com

Furthermore, some indoline-5-sulfonamides have demonstrated the ability to reverse chemoresistance to existing anticancer drugs like doxorubicin (B1662922) in cancer cell lines that overexpress P-glycoprotein (P-gp), a key efflux pump involved in MDR. nih.gov The indole scaffold has also been investigated for its potential to reverse multidrug resistance in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the activity of selected indoline-5-sulfonamide (B1311495) derivatives in cancer cell lines:

| Compound | Cell Line | Condition | Activity | Reference |

|---|---|---|---|---|

| 4f | MCF7 | Hypoxia | IC50 = 12.9 µM | nih.govmdpi.com |

| 4e | K562 | Normoxia | Significant growth inhibition at 10 µM | mdpi.com |

| 4f | A431 | Hypoxia | Moderate decrease in CA IX expression | mdpi.com |

Therapeutic Applications for Chronic Diseases

Chronic diseases, including inflammatory disorders, neurodegenerative diseases, and metabolic conditions, represent a major global health burden. The anti-inflammatory and other biological activities of indole and indoline derivatives suggest their potential therapeutic utility in these conditions.

Chronic Inflammatory Diseases:

Chronic inflammation is a key component of numerous diseases. Novel N-methylsulfonyl-indole derivatives have been synthesized and shown to possess significant anti-inflammatory properties through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This dual-inhibition profile is advantageous as it can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, indoline-based compounds have been identified as dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), demonstrating in vivo anti-inflammatory efficacy in mouse models. acs.org

Neurodegenerative Diseases:

The indole scaffold is a common feature in many compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov The ability of indole derivatives to act as MTDLs is particularly relevant in this context, as multiple pathological processes contribute to these diseases. mdpi.com Research is ongoing to explore how the methylsulfonylindoline core can be incorporated into molecules designed to target pathways involved in neuroinflammation, oxidative stress, and protein aggregation. nih.govmdpi.com

Metabolic Diseases:

Indole and its derivatives have also been investigated for their potential in managing metabolic diseases. nih.gov These compounds can influence glucose homeostasis and lipid metabolism, suggesting a possible role in conditions such as type 2 diabetes and non-alcoholic fatty liver disease. nih.gov While specific studies on this compound in this area are limited, the broader research into indole derivatives provides a rationale for future investigations.

Further Preclinical and Clinical Investigations

The journey of a promising compound from the laboratory to the clinic involves extensive preclinical and clinical evaluation. While research on this compound and its derivatives is still in the early stages, several preclinical studies have laid the groundwork for future development.

In vitro studies have been crucial in identifying the biological targets and mechanisms of action of these compounds, including their enzymatic inhibitory activities and effects on cancer cell lines. nih.govmdpi.com In vivo studies in animal models, such as the use of indoline-based dual 5-LOX/sEH inhibitors in mouse models of inflammation, have provided initial evidence of their therapeutic potential. acs.org

Currently, there is a lack of publicly available information on clinical trials specifically investigating this compound or its direct derivatives. The progression of these compounds into clinical development will depend on the successful completion of comprehensive preclinical toxicology and pharmacokinetic studies. Future research will need to focus on optimizing the efficacy and safety of these molecules to justify their evaluation in human subjects. The promising preclinical findings, particularly in the areas of cancer and inflammation, warrant further investigation to fully elucidate the therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Methylsulfonyl)indoline, and how can researchers optimize yield and purity?

- Methodology : Begin with sulfonation of indoline derivatives using methyl sulfonyl chloride under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95% by area normalization). Optimize reaction parameters (temperature, stoichiometry) using factorial design experiments to maximize yield . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodology : Combine NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm structural integrity, especially the sulfonyl group’s electronic effects on the indoline ring. Use LC-MS for quantification in biological matrices, with calibration curves validated for linearity (R² ≥ 0.99) and limit of detection (LOD < 0.1 µg/mL). Cross-validate results with FT-IR to detect functional groups and X-ray crystallography for absolute stereochemical confirmation .

Advanced Research Questions

Q. How do electronic and steric effects of the methylsulfonyl group influence this compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals. Validate computational models with experimental kinetic studies (e.g., monitoring reaction rates under varying pH/temperature). Compare activation energies with analogous indoline derivatives lacking the sulfonyl group to isolate electronic contributions .

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound across different in vitro assays?

- Methodology : Conduct meta-analysis of existing studies, categorizing discrepancies by assay type (e.g., enzyme inhibition vs. cell viability). Use Bland-Altman plots to assess inter-study variability and identify confounding factors (e.g., solvent polarity, cell line selection). Validate hypotheses via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target binding affinity .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives targeting kinase inhibition?

- Methodology : Synthesize a library of analogs with systematic substitutions (e.g., halogens, alkyl chains) at the indoline C3/C7 positions. Screen against a panel of kinases (e.g., JAK2, EGFR) using fluorescence-based assays. Apply multivariate regression analysis to correlate substituent properties (Hammett σ, LogP) with IC₅₀ values. Validate predictive models via leave-one-out cross-validation .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are optimal for analyzing dose-response curves in this compound toxicity studies?

- Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity. Report confidence intervals (95%) and use ANOVA for inter-group comparisons .

Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical studies?

- Methodology : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via risk assessment matrices. Use near-infrared (NIR) spectroscopy for real-time monitoring of reaction intermediates. Establish acceptance criteria for raw materials (e.g., indoline starting material purity ≥98%) and document deviations in a batch record trail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.